6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
Antihypertensive Agents :A study conducted by S. M. Bayomi et al. (1999) explored the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, related in structure to the compound , demonstrating potential antihypertensive activity. This research underscores the chemical versatility and potential therapeutic applications of triazolopyrimidines in cardiovascular health (Bayomi et al., 1999).
Antimicrobial Activity :In a study focusing on fused heterocycles, M. E. Khalifa et al. (2014) investigated the antimicrobial potential of triazolopyrimidinones, similar to the compound of interest. This research highlights the compound's relevance in developing new antimicrobial agents, showcasing its potential to combat bacterial and fungal infections (Khalifa et al., 2014).
Antioxidant Activity :A novel study by S. Narsimha et al. (2018) synthesized triazole-coupled pyrimidoisoquinolines, exhibiting significant in vitro antioxidant activity. This suggests that derivatives of the compound could be explored for their antioxidant properties, potentially contributing to the prevention of oxidative stress-related diseases (Narsimha et al., 2018).
Antitumor Evaluation :Zeinab A. Muhammad et al. (2017) conducted a study on morpholinylchalcones leading to the synthesis of pyridopyrimidinones, which were tested for in vitro antitumor activity against human lung cancer and hepatocellular carcinoma cell lines. Some compounds exhibited promising activities, indicating the potential of related compounds in cancer therapy (Muhammad et al., 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible inhibitor of LSD1 . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by this compound leads to significant changes in the cell’s biochemical pathways. LSD1 is involved in the regulation of gene expression through its demethylase activity. By inhibiting LSD1, the compound can affect gene expression patterns, leading to the inhibition of cancer proliferation and migration .
Result of Action
When cells (specifically MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited . This leads to a suppression of cell migration ability , which could potentially slow down or halt the progression of certain types of cancer.
Eigenschaften
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-2-23-16-15(19-20-23)17(25)21(11-18-16)10-14(24)22-9-5-7-12-6-3-4-8-13(12)22/h3-4,6,8,11H,2,5,7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKWTKMJWOZSBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCCC4=CC=CC=C43)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.